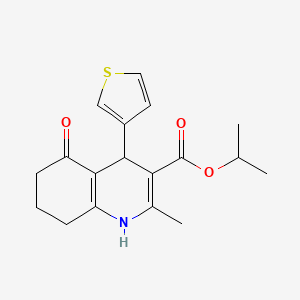
Propan-2-yl 2-methyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ISOPROPYL 2-METHYL-5-OXO-4-(THIOPHEN-3-YL)-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 2-METHYL-5-OXO-4-(THIOPHEN-3-YL)-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. Common starting materials might include thiophene derivatives and quinoline precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 2-METHYL-5-OXO-4-(THIOPHEN-3-YL)-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen functionalities, while reduction might produce a more saturated quinoline compound.
Scientific Research Applications
Chemistry
In chemistry, ISOPROPYL 2-METHYL-5-OXO-4-(THIOPHEN-3-YL)-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biology, this compound might be investigated for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, compounds of this nature are often explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, such compounds can be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of ISOPROPYL 2-METHYL-5-OXO-4-(THIOPHEN-3-YL)-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
- Quinoline-3-carboxylate
- Thiophene-substituted quinolines
- Tetrahydroquinoline derivatives
Uniqueness
The uniqueness of ISOPROPYL 2-METHYL-5-OXO-4-(THIOPHEN-3-YL)-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE lies in its specific substitution pattern and functional groups, which can impart distinct chemical and biological properties compared to other quinoline derivatives.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
Molecular Formula |
C18H21NO3S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
propan-2-yl 2-methyl-5-oxo-4-thiophen-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C18H21NO3S/c1-10(2)22-18(21)15-11(3)19-13-5-4-6-14(20)17(13)16(15)12-7-8-23-9-12/h7-10,16,19H,4-6H2,1-3H3 |
InChI Key |
LELUAAHIYCHVGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CSC=C3)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















